molecular formula C13H19NO2 B14714683 3-Methylbutyl 2-(methylamino)benzoate CAS No. 15236-38-1

3-Methylbutyl 2-(methylamino)benzoate

Cat. No.: B14714683
CAS No.: 15236-38-1
M. Wt: 221.29 g/mol
InChI Key: UUAZYQQONRFXBC-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-(methylamino)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a methylamino group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 2-(methylamino)benzoate typically involves the esterification of benzoic acid with 3-methylbutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 2-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

3-Methylbutyl 2-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 2-(methylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors in biological systems. The methylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-(methylamino)benzoate
  • Ethyl 2-(methylamino)benzoate
  • Methyl 2-(methylamino)benzoate

Uniqueness

3-Methylbutyl 2-(methylamino)benzoate is unique due to its specific ester and methylamino groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

15236-38-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-methylbutyl 2-(methylamino)benzoate

InChI

InChI=1S/C13H19NO2/c1-10(2)8-9-16-13(15)11-6-4-5-7-12(11)14-3/h4-7,10,14H,8-9H2,1-3H3

InChI Key

UUAZYQQONRFXBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1NC

Origin of Product

United States

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